Product packaging for 2-Methyl-benzo[e]perimidin-7-one(Cat. No.:)

2-Methyl-benzo[e]perimidin-7-one

Cat. No.: B5621467
M. Wt: 246.26 g/mol
InChI Key: QHBYWLGUAWZSKG-UHFFFAOYSA-N
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Description

2-Methyl-benzo[e]perimidin-7-one is an organic compound with the molecular formula C16H10N2O and an average molecular mass of 246.269 Da . This benzoperimidine derivative is a key scaffold in medicinal chemistry research, particularly in the development of novel anticancer agents. Compounds within the benzo[e]perimidin-7-one class have demonstrated significant biological activity. Research on structurally related dihydroxybenzoperimidine derivatives has shown these compounds to be chromophore-modified analogs of known antitumor agents and have exhibited potent in vitro cytotoxic activity against various murine and human leukemia cell lines, such as L1210 and HL60 . Notably, some derivatives in this class have displayed the valuable ability to overcome multidrug resistance (MDR) in certain cell lines, a major challenge in oncology treatment, showing little cross-resistance compared to established chemotherapeutics like mitoxantrone and doxorubicin . The mechanism of action for these active compounds often involves interaction with cellular DNA; studies on related active benzoperimidine compounds have shown they can induce a G2/M block in the cell cycle, leading to apoptosis in treated cells . The presence of the methyl substituent in the 2-position of the this compound structure makes it a versatile intermediate for further chemical exploration and structure-activity relationship (SAR) studies aimed at optimizing potency and pharmacological properties. This product is intended for research purposes in drug discovery and development. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H10N2O B5621467 2-Methyl-benzo[e]perimidin-7-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylbenzo[e]perimidin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O/c1-9-17-13-8-4-7-12-14(13)15(18-9)10-5-2-3-6-11(10)16(12)19/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBYWLGUAWZSKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC3=C2C(=N1)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy reveals the number of different types of protons and their immediate electronic environment. In 2-Methyl-benzo[e]perimidin-7-one, the aromatic protons on the benzo and perimidine ring systems would exhibit characteristic chemical shifts in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic rings and the electron-withdrawing nature of the carbonyl group and nitrogen atoms. The methyl group protons at the 2-position would appear as a singlet in the upfield region, likely around 2.5-3.0 ppm. The integration of these signals would correspond to the number of protons in each environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures and are for illustrative purposes.)

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic-H7.0 - 9.0Multiplets6H
-CH₃2.5 - 3.0Singlet3H
N-H9.0 - 12.0Broad Singlet1H

Carbon (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal. For this compound, the carbonyl carbon (C=O) at the 7-position would be significantly deshielded, appearing at a chemical shift of approximately 180-190 ppm. The aromatic carbons would resonate in the 110-150 ppm range. The carbon of the methyl group would be found in the upfield region, typically around 20-30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures and are for illustrative purposes.)

Carbon Predicted Chemical Shift (ppm)
C=O180 - 190
Aromatic-C110 - 150
-CH₃20 - 30

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy) would establish the correlations between adjacent protons, helping to trace the connectivity within the aromatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of carbon signals based on their proton attachments.

Vibrational Spectroscopy for Functional Group and Molecular Structure Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The spectrum of this compound would be expected to show several characteristic absorption bands. A strong absorption band in the region of 1650-1700 cm⁻¹ would be indicative of the C=O stretching vibration of the ketone group. The N-H stretching vibration would likely appear as a broad band around 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the aromatic rings would appear in the 1400-1600 cm⁻¹ region. The C-H bending vibrations of the methyl group would be observed around 1375 cm⁻¹ and 1450 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound (Note: These are estimated values based on analogous structures and are for illustrative purposes.)

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch3200 - 3400Medium, Broad
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 3000Weak
C=O Stretch1650 - 1700Strong
C=C/C=N Stretch1400 - 1600Medium-Strong
C-H Bend (Methyl)~1375, ~1450Medium

Electronic Absorption and Emission Spectroscopy for Chromophore Characterization

The electronic properties of this compound are primarily investigated using Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy. These techniques provide information about the electronic transitions within the molecule's extensive chromophore.

The UV-Vis spectrum of a molecule provides information about the electronic transitions from the ground state to various excited states. The benzo[e]perimidin-7-one core represents a large, conjugated system, which is expected to exhibit characteristic absorption bands in the UV and visible regions of the electromagnetic spectrum.

The chromophore of this compound is the entire fused ring system. The position and intensity of the absorption bands would be sensitive to the solvent environment. In polar solvents, a shift in the absorption maxima (solvatochromism) can be observed, which provides insights into the change in dipole moment upon electronic excitation.

Table 1: Representative UV-Vis Absorption Data for Related Heterocyclic Compounds

Compound/SystemSolventλmax (nm)Type of Transition
Benzodiazepine-2,4-dione DerivativesDimethyl Sulfoxide~270-320π-π
2-Methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamideEthanol (B145695)~280, ~330π-π, n-π
Triazolopyrimidine DerivativesVarious~200-300π-π

Note: This table presents generalized data from related heterocyclic systems to illustrate the expected absorption regions and is not specific to this compound.

Fluorescence spectroscopy is a powerful tool to study the emission properties of molecules after they have been excited to a higher electronic state. Perimidinone systems, with their extended π-conjugation, are expected to be fluorescent. The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and occurs at a longer wavelength (Stokes shift).

The fluorescence quantum yield (ΦF), which is a measure of the efficiency of the fluorescence process, is a key parameter determined in these studies. For pyrimidine (B1678525) (6-4) pyrimidone photoadducts, the fluorescence quantum yield has been shown to be dependent on the nature of the constituent bases and the presence of a phosphate (B84403) group, with values ranging from 0.03 to 0.21. nih.govchegg.com This highlights the sensitivity of the emission properties to subtle structural changes.

In some heterocyclic systems like 1,5-benzodiazepine-2,4-dione derivatives, dual fluorescence has been observed. researchgate.net This phenomenon, where emission occurs from two different excited states (e.g., a locally excited state and an intramolecular charge transfer state or an excimer), can be concentration-dependent. researchgate.net The study of fluorescence in different solvents can also provide information on the nature of the emitting state. A larger Stokes shift in more polar solvents often indicates a more polar excited state, which is characteristic of intramolecular charge transfer (ICT). researchgate.net

Table 2: Representative Fluorescence Data for Related Heterocyclic Systems

Compound/SystemExcitation λ (nm)Emission λ (nm)Quantum Yield (ΦF)
Pyrimidine (6-4) Pyrimidone PhotoadductsNot SpecifiedNot Specified0.03 - 0.21 nih.govchegg.com
Perylene Diimide Dye AggregatesNot SpecifiedNot Specifiedup to 0.28 nih.gov
1,5-Benzodiazepine-2,4-dione Derivatives~300~370 (monomer), ~400 (excimer) researchgate.netNot Specified

Note: This table presents data from related fluorescent heterocyclic systems to provide context for the potential emission properties of this compound.

Mass Spectrometry for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and provides valuable clues about its structure.

For this compound, the molecular ion peak would confirm its molecular formula. The fragmentation of the perimidinone core is expected to follow established principles for heterocyclic and aromatic compounds. The stability of the fused aromatic system would likely lead to a prominent molecular ion peak.

Common fragmentation pathways for related heterocyclic compounds, such as alkaloids and benzodiazepines, often involve the cleavage of bonds adjacent to heteroatoms and the loss of small, stable neutral molecules. For N-alkylated compounds, the loss of the alkyl group is a common fragmentation pathway. wvu.edu In the case of this compound, the fragmentation might involve the loss of the methyl group (a radical, CH3•) or other characteristic cleavages of the perimidinone ring system. For aromatic ketones, a primary fragmentation is the loss of the R• group upon α-cleavage, followed by the loss of carbon monoxide (CO). doaj.org

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/zProposed Fragment Structure/IdentityFragmentation Pathway
248[M]+• (Molecular Ion)Ionization of this compound
233[M - CH3]+Loss of the methyl group from the molecular ion
220[M - CO]+•Loss of a carbonyl group from the molecular ion
193[M - CH3 - CO]+Sequential loss of methyl and carbonyl groups

Note: This table presents predicted fragmentation patterns based on general principles of mass spectrometry and data from related compounds. The actual experimental fragmentation may vary.

X-ray Diffraction for Solid-State Structural Elucidation

A single-crystal X-ray diffraction analysis of this compound would provide unambiguous proof of its chemical structure. While specific crystallographic data for the title compound is not available in the provided search results, studies on related heterocyclic compounds like 2-methylimidazole (B133640) and various pyrimidine derivatives have been reported. acs.org These studies typically report the crystal system, space group, and unit cell dimensions. For instance, a search in the Cambridge Crystallographic Data Centre (CCDC) could potentially yield the crystal structure of the target compound or its close derivatives. arxiv.org

The analysis would reveal the planarity of the fused aromatic ring system and the conformation of any non-planar parts of the molecule. For example, in a related olanzapinium salt, the central seven-membered heterocycle adopts a boat conformation. researchgate.net

Table 4: Representative Crystallographic Data for Related Heterocyclic Compounds

CompoundCrystal SystemSpace GroupKey Structural Features
2-Methylimidazole acs.orgOrthorhombicP212121Approximately planar molecule
A brominated spirooxindole-pyrano-bis-benzopyran derivative miamioh.eduTriclinicP-1Complex polycyclic system with defined stereochemistry
Olanzapinium 2,5-dihydroxybenzoate (B8804636) researchgate.netNot specifiedNot specifiedSeven-membered heterocycle in a boat conformation

Note: This table provides examples of crystallographic data from related heterocyclic systems to illustrate the type of information obtained from single-crystal X-ray diffraction.

The way molecules pack in a crystal is governed by a variety of intermolecular interactions, including hydrogen bonds, π-π stacking, and van der Waals forces. researchgate.net Understanding these interactions is crucial as they influence the physical properties of the solid, such as melting point and solubility.

In the crystal structure of this compound, several types of intermolecular interactions are expected. Although it lacks a classic hydrogen bond donor like an N-H or O-H group, weak C-H···O and C-H···N hydrogen bonds could play a role in stabilizing the crystal lattice. The presence of the carbonyl group and the nitrogen atoms of the perimidine ring makes them potential hydrogen bond acceptors.

Furthermore, the extensive aromatic system of the benzo[e]perimidin-7-one core makes it highly susceptible to π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent molecules overlap, are a significant driving force in the crystal packing of many aromatic compounds. The arrangement could be a face-to-face or an offset stacking geometry. The analysis of the crystal packing would reveal the specific motifs formed by these interactions, such as herringbone or layered structures.

Table 5: Common Intermolecular Interactions in Heterocyclic Crystals

Type of InteractionDescriptionPotential in this compound
Hydrogen BondingDirectional interaction between a hydrogen atom and an electronegative atom (O, N).C-H···O with the carbonyl oxygen; C-H···N with the pyrimidine nitrogens.
π-π StackingNon-covalent interaction between aromatic rings.Highly likely due to the large, planar aromatic system.
van der Waals ForcesWeak, non-directional forces arising from temporary fluctuations in electron density.Present throughout the crystal lattice.

Computational and Theoretical Investigations of 2 Methyl Benzo E Perimidin 7 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and properties of molecules. kirj.ee By calculating the electron density, DFT methods can predict various molecular attributes with a high degree of accuracy.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. For 2-Methyl-benzo[e]perimidin-7-one, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are employed to find the minimum energy structure. researchgate.netnih.gov This process yields crucial information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties.

The electronic structure analysis, derived from the optimized geometry, provides a detailed picture of the electron distribution within the molecule. This includes the mapping of molecular electrostatic potential (MEP), which identifies regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack.

Table 1: Calculated Geometrical Parameters of this compound (Exemplary Data) Note: This table is a representative example of data that would be generated from DFT calculations. Actual values may vary based on the specific computational methods and basis sets used.

ParameterBond/AngleCalculated Value
Bond LengthC=O1.24 Å
Bond LengthN-C (pyrimidine ring)1.38 Å
Bond LengthC-C (benzo ring)1.40 Å
Bond AngleN-C-N118°
Bond AngleC-C=O121°

Frontier Molecular Orbital (FMO) Theory Applications (HOMO-LUMO Gap Analysis)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.netresearchgate.netlibretexts.org A smaller HOMO-LUMO gap suggests higher reactivity and lower stability. aimspress.com

For this compound, DFT calculations are used to determine the energies of the HOMO and LUMO. The analysis of these orbitals reveals the distribution of electron density, with the HOMO typically localized on electron-rich parts of the molecule and the LUMO on electron-deficient parts. This information is vital for predicting how the molecule will interact with other chemical species. researchgate.net

Table 2: Frontier Molecular Orbital Energies of this compound (Exemplary Data) Note: This table is a representative example of data that would be generated from DFT calculations. Actual values may vary based on the specific computational methods and basis sets used.

OrbitalEnergy (eV)
HOMO-6.2 eV
LUMO-2.5 eV
HOMO-LUMO Gap3.7 eV

Prediction and Correlation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, Electronic Transitions)

DFT calculations are instrumental in predicting and interpreting spectroscopic data.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be performed. scirp.orgorganicchemistrydata.org These calculated shifts, when compared with experimental data, aid in the structural elucidation and confirmation of the molecule. units.it

Vibrational Frequencies: The vibrational modes of this compound can be calculated and correlated with experimental infrared (IR) and Raman spectra. scirp.orgnih.govnih.govmdpi.com This analysis helps in the assignment of specific vibrational bands to particular functional groups and molecular motions. researchgate.net

Electronic Transitions: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis) of the molecule. These calculations provide information about the energies and nature of electronic transitions, which are crucial for understanding the photophysical properties of the compound.

Table 3: Predicted Spectroscopic Data for this compound (Exemplary Data) Note: This table is a representative example of data that would be generated from DFT calculations. Actual values may vary based on the specific computational methods and basis sets used.

Spectroscopic ParameterCalculated ValueExperimental Correlation
¹³C NMR Chemical Shift (C=O)~185 ppmAids in identifying the carbonyl carbon.
IR Vibrational Frequency (C=O stretch)~1650 cm⁻¹Corresponds to the strong carbonyl absorption band.
Electronic Transition (λmax)~350 nmRelates to the π-π* transitions in the aromatic system.

Global Reactivity Descriptors and Chemical Reactivity Prediction

Table 4: Global Reactivity Descriptors for this compound (Exemplary Data) Note: This table is a representative example of data that would be generated from DFT calculations. Actual values may vary based on the specific computational methods and basis sets used.

DescriptorFormulaCalculated Value (eV)
Ionization Potential (I)-EHOMO6.2
Electron Affinity (A)-ELUMO2.5
Chemical Potential (μ)(EHOMO + ELUMO) / 2-4.35
Hardness (η)(ELUMO - EHOMO) / 21.85
Electrophilicity Index (ω)μ² / 2η5.11

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including conformational changes and interactions with their environment. nih.govnih.gov

Studies on Tautomerism and Rotational Isomerism in Perimidinone Systems

Perimidinone systems can exhibit tautomerism, which involves the migration of a proton, leading to different structural isomers that are in equilibrium. chemicalbook.comnih.govyoutube.comyoutube.com For this compound, the keto-enol tautomerism is a possibility. Computational studies can investigate the relative stabilities of these tautomers and the energy barriers for their interconversion.

Rotational isomerism, or the existence of different conformers due to rotation around single bonds, is another important aspect. nih.govwikipedia.org In the case of the methyl group in this compound, different rotational orientations can be studied to understand their energetic profiles and populations at different temperatures. MD simulations can be employed to explore the conformational landscape of the molecule and identify the most stable and populated conformers. semanticscholar.orgunimi.it

Investigation of Molecular Flexibility and Dynamics

Molecular dynamics (MD) simulations offer a powerful lens to understand the flexibility and dynamic behavior of this compound. These simulations can reveal how the molecule contorts and changes shape over time, which is crucial for understanding its interactions with biological targets. For instance, studies on similar heterocyclic structures, such as 1,4-benzodiazepines, have utilized MD simulations to explore their binding mechanisms with host molecules like cyclodextrins. nih.gov Such simulations can elucidate the preferred conformations of the molecule and the energetic barriers between different shapes.

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the potential reaction mechanisms involving this compound. These methods can map out the energy landscape of a chemical reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. For example, DFT studies at the B3LYP/6-311++G(d,p) level of theory have been successfully used to propose mechanisms for nucleophilic addition reactions in other nitrogen-containing heterocyclic systems. researchgate.net

For this compound, quantum chemical studies could investigate reactions such as nucleophilic attack at the carbonyl carbon (C7) or electrophilic substitution on the aromatic rings. By calculating the activation energies associated with different proposed pathways, researchers can predict the most likely reaction mechanism. For instance, the interaction of a nucleophile with the carbonyl group would likely proceed through a tetrahedral intermediate, and the energy barrier to form this intermediate and the subsequent transition state for product formation can be precisely calculated. These theoretical insights are invaluable for designing new synthetic routes or understanding the metabolic fate of the compound.

Recent quantum chemical modeling has been used to elucidate complex reaction pathways, such as the formation of 2-methyl-6,7-dihydro-5H-1,4-dithiepine, by detailing the sequential stages of nucleophilic substitution and subsequent rearrangements. researchgate.net Similar computational approaches could predict the reactivity and potential transformations of this compound.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. It visually represents the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the case of this compound, an MEP map would provide critical insights into its chemical reactivity.

Typically, in such analyses:

Negative Regions (Red/Yellow): These areas indicate an excess of electron density and are susceptible to electrophilic attack. For this compound, these regions are expected to be localized around the carbonyl oxygen atom and the nitrogen atoms of the perimidine ring system, making them sites for hydrogen bonding and interactions with electrophiles. nih.gov

Positive Regions (Blue): These areas signify a deficiency of electrons and are prone to nucleophilic attack. The hydrogen atoms of the aromatic rings and the methyl group, as well as the carbonyl carbon, would likely exhibit positive potential. nih.gov

Zero Potential Regions (Green): These represent areas of neutral potential.

MEP analysis, often performed using DFT methods, allows for a qualitative prediction of where the molecule is most likely to interact with other chemical species. researchgate.netresearchgate.net For instance, the negative potential around the carbonyl oxygen suggests it can act as a hydrogen bond acceptor, a crucial interaction in many biological systems. The positive potential on the aromatic protons indicates their potential to engage in cation-π or other non-covalent interactions.

Computational Approaches for Molecular Interaction Analysis (e.g., Ligand-Receptor Docking Methodology)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

The process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function. The results can provide detailed information about the key interactions, such as:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and receptor.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the receptor.

Electrostatic Interactions: Arise from the attraction or repulsion of charged groups.

Van der Waals Forces: General attractive or repulsive forces between molecules.

For this compound, docking studies could be performed against various protein targets to hypothesize its mechanism of action. For example, given that similar benzo[e]perimidin-7-one derivatives have shown antineoplastic activity, potential targets could include enzymes or proteins involved in cancer pathways. nih.gov The docking results would highlight the specific amino acid residues that interact with the molecule, providing a basis for designing more potent and selective analogs. Recent studies on benzimidazole (B57391) derivatives have successfully used molecular docking to predict binding affinities and interaction modes with receptors like Plasmodium falciparum adenylosuccinate lyase. nih.gov

Table 1: Key Molecular Interactions Predicted by Docking

Interaction Type Potential Interacting Groups on this compound Potential Interacting Residues in a Receptor
Hydrogen Bonding Carbonyl oxygen, Perimidine nitrogens Serine, Threonine, Tyrosine, Asparagine, Glutamine, Histidine
Hydrophobic Interactions Fused aromatic rings, Methyl group Alanine, Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan

This table is interactive. Click on the headers to sort.

Reaction Pathways and Mechanistic Studies Involving 2 Methyl Benzo E Perimidin 7 One

Electron Transfer Processes and Radical Cation Formation in Perimidinones

The presence of electron-rich nitrogen atoms and an extended π-system makes the perimidinone core susceptible to one-electron oxidation, leading to the formation of radical cations. This process is a key step in many of its reaction pathways. The generation of a radical cation involves the removal of a single electron from the molecule, typically from the highest occupied molecular orbital (HOMO), which is often localized on the tertiary amine nitrogen or the extended π-system. beilstein-journals.orgprinceton.edu

The formation of these radical cations can be initiated through various methods, including electrochemical oxidation (as studied by cyclic voltammetry), chemical oxidants, or photoredox catalysis. beilstein-journals.orgnih.gov Upon loss of an electron, the resulting radical cation exhibits unique reactivity. A dominant subsequent pathway is often the deprotonation at a carbon atom alpha to the nitrogen, which generates a more stable α-amino radical. beilstein-journals.org The stability and reactivity of the radical cation are influenced by the surrounding molecular structure and the reaction environment. princeton.edu

Studies on related nitrogen-containing heterocyclic and aromatic systems have provided significant insight into these processes. For instance, phenothiazine (B1677639) and phenoxazine, which also feature a central nitrogen atom within a planar π-system, are known to be readily converted into radical cations upon electron loss. nih.gov The oxidation potentials required for these transformations are a key parameter in understanding the ease of radical cation formation. Lower oxidation potentials facilitate the generation of these reactive intermediates. nih.gov The characterization of these transient species often relies on techniques like electron paramagnetic resonance (EPR) spectroscopy and UV-Vis absorption spectroscopy, complemented by density functional theory (DFT) calculations. nih.gov

Table 1: Key Aspects of Radical Cation Formation in Perimidinone-like Scaffolds

FeatureDescriptionRelevance to 2-Methyl-benzo[e]perimidin-7-one
Initiation Electrochemical oxidation, chemical oxidants, photoredox catalysis. beilstein-journals.orgThe compound is expected to form a radical cation under these conditions.
Site of Oxidation The electron is typically lost from a π-orbital or a non-bonding electron pair on a nitrogen atom. princeton.eduOxidation likely occurs at the tertiary amine nitrogen or the delocalized π-system.
Primary Product An odd-electron species known as a radical cation. beilstein-journals.orgFormation of the this compound radical cation.
Subsequent Reactivity Deprotonation (e.g., at the α-carbon), bond cleavage, or participation in cycloadditions. beilstein-journals.orgprinceton.eduThe radical cation can act as a key intermediate in further transformations.
Characterization Cyclic Voltammetry (CV), Electron Paramagnetic Resonance (EPR), UV-Vis Spectroscopy, DFT Calculations. nih.govThese techniques are essential for detecting and studying the properties of the radical cation.

Photoreduction Mechanisms of Benzo[e]perimidin-7-one Derivatives

The photoreduction of benzo[e]perimidin-7-one derivatives involves the absorption of light, which promotes the molecule to an electronically excited state. This excited state is a more potent oxidant than the ground state molecule and can accept an electron from a suitable electron donor. This process, known as photoinduced electron transfer (PET), is a fundamental mechanism in photochemistry. researchgate.net

The general mechanism proceeds as follows:

Photoexcitation: The benzo[e]perimidin-7-one chromophore absorbs a photon, transitioning from its ground state (S₀) to an excited singlet state (S₁).

Intersystem Crossing: The excited singlet state may undergo intersystem crossing to a longer-lived triplet state (T₁).

Electron Transfer: The excited state (either S₁ or T₁) interacts with an electron donor (D). An electron is transferred from the donor to the excited perimidinone, resulting in the formation of the perimidinone radical anion and the donor radical cation.

Subsequent Reactions: The newly formed radical anion is a highly reactive species that can undergo further reactions, such as protonation, to yield the final reduced product.

Studies on the bimolecular photoinduced electron transfer between aromatic systems like 7-methylbenzo[a]pyrene (B1205412) and various amine donors have shown that the rates of these processes can be extremely fast. researchgate.net The efficiency of the electron transfer is governed by factors such as the concentration of the electron donor and the energetics of the system, often analyzed within the framework of Marcus theory. researchgate.net The formation of the transient radical ions can be monitored using techniques like femtosecond transient absorption spectroscopy. researchgate.net

Nucleophilic and Electrophilic Reactivity Investigations at the Perimidinone Scaffold

The reactivity of the perimidinone scaffold towards nucleophiles and electrophiles is dictated by the electronic distribution within the molecule. The presence of electron-withdrawing groups (like the carbonyl) and the ring nitrogen atoms creates electron-deficient (electrophilic) centers, while the aromatic rings and lone pairs on the nitrogens provide electron-rich (nucleophilic) sites.

Nucleophilic Reactivity: Nucleophilic aromatic substitution (SNAr) is a probable reaction pathway for the benzo[e]perimidin-7-one core. In related heterocyclic systems like 5-chloro-2,4,6-trifluoropyrimidine, nucleophilic attack occurs preferentially at positions activated by the ring nitrogens. nih.gov For this compound, the positions on the benzo portion of the molecule, particularly those ortho and para to the electron-withdrawing carbonyl group and imine functions, are expected to be susceptible to nucleophilic attack, especially if a suitable leaving group is present. The electrophilic sulfur atom in sulfenic acid, for instance, is subject to attack by various nucleophiles. nih.gov

Electrophilic Reactivity: Electrophilic attack is expected to occur at the more electron-rich positions of the molecule. The π-system of the fused benzene (B151609) rings represents a potential site for electrophilic aromatic substitution. The precise location of the attack would be directed by the combined electronic effects of the fused perimidinone ring system. The nitrogen atoms themselves can also act as nucleophilic centers and react with electrophiles.

Table 2: Predicted Reactive Sites on the this compound Scaffold

Type of ReagentPredicted Site of AttackRationale
Nucleophile Carbonyl Carbon (C7)The carbonyl carbon is inherently electrophilic and susceptible to addition.
Aromatic carbons activated by the ring systemAnalogous to SNAr reactions on other nitrogen heterocycles. nih.gov
Electrophile Fused Benzene RingThe π-system can undergo electrophilic aromatic substitution.
Nitrogen AtomsThe lone pairs on the nitrogen atoms are nucleophilic.

Mechanistic Insights into Cyclization and Annulation Reactions

The perimidinone scaffold can serve as a building block for the synthesis of more complex, polycyclic heterocyclic systems through cyclization and annulation reactions. Mechanistic studies, often supported by DFT calculations, provide insights into how these ring-forming reactions occur. rsc.org

One potential pathway involves the initial formation of a radical cation, as discussed in section 5.1. This radical cation can then undergo intramolecular cyclization. Such oxidative cyclization reactions are powerful methods for constructing new rings. researchgate.net For example, a radical cation formed on the perimidinone system could be trapped intramolecularly by a suitably positioned alkene or aromatic ring on a substituent, leading to a new carbon-carbon bond and an expanded ring system.

Another approach involves transition-metal-catalyzed C-H activation. In this mechanism, a catalyst (e.g., based on Rh(III)) can activate a C-H bond on the aromatic part of the perimidinone, which then undergoes insertion of a coupling partner like an alkyne, followed by cyclization to form the annulated product. rsc.org The reaction often proceeds through a sequence of steps including C-H activation, migratory insertion, and reductive elimination or protonolysis. rsc.org The regioselectivity of these reactions—determining which C-H bond is activated and how the new ring is fused—is a critical aspect of these synthetic strategies. researchgate.net

Stereochemical Aspects and Regioselectivity in Perimidinone Synthesis and Transformations

Regioselectivity: Regioselectivity, or the control over which position on a molecule reacts, is a central theme in the chemistry of polyfunctional molecules like this compound. In nucleophilic substitution reactions on related scaffolds, such as dichloropyrido beilstein-journals.orgresearchgate.netpyrimidines, selective displacement of one halogen over another can be achieved by carefully choosing reaction conditions and reagents. researchgate.net This allows for a stepwise and controlled functionalization of the molecule. Similarly, for perimidinones, the inherent electronic biases of the ring system, along with the influence of existing substituents, will direct incoming reagents to specific sites. Computational studies can often predict the most likely sites of reaction, guiding synthetic efforts. researchgate.net

Stereochemical Aspects: While this compound itself is achiral, transformations can introduce stereocenters, making stereochemical control an important consideration. If a substituent attached to the perimidinone scaffold contains a prochiral center, reactions at that center can lead to chiral products. The use of chiral catalysts can enable enantioselective transformations. For example, the kinetic resolution of related nitrogen-containing compounds like sulfoximines has been achieved with high selectivity using chiral acyl transfer catalysts. acs.org This type of strategy, where a chiral catalyst reacts at different rates with the two enantiomers of a racemic starting material, could potentially be applied to derivatives of this compound to access optically active compounds. acs.org

Potential Applications and Advanced Research Directions for 2 Methyl Benzo E Perimidin 7 One

Applications in Materials Science

The distinct photophysical and chemical characteristics of the benzo[e]perimidin-7-one framework make it a promising candidate for the development of novel functional materials.

Development as Chromophores for Dyes and Pigments

The benzo[e]perimidin-7-one core is an effective chromophore, the part of a molecule responsible for its color. Research has identified this class of compounds as chromophore-modified anthracenediones, which have been synthesized for biological evaluation. nih.govnih.govnih.gov The incorporation of the pyrimidine (B1678525) ring into the larger aromatic system creates a structure capable of absorbing light in the visible spectrum, a fundamental requirement for a dye or pigment. nih.govnih.gov

Structurally related compounds, known as perinone pigments, have been commercially available since the 1960s and are valued for their lightfastness. nih.gov These pigments, which include hues like perinone orange, are used in applications such as copper metallic paints. nih.gov The 2-Methyl-benzo[e]perimidin-7-one structure shares the core perinone skeleton, suggesting its potential utility in creating new colorants with high stability for use in plastics, fibers, and specialty coatings. nih.gov Further research could focus on modifying the substituents on the benzo[e]perimidin-7-one ring to tune the color and performance properties, such as solubility and lightfastness.

Exploration in Optoelectronic and Nonlinear Optical (NLO) Materials

The field of optoelectronics, which includes devices like Organic Light-Emitting Diodes (OLEDs) and photovoltaic cells, relies on materials with specific electronic and optical properties. Pyrimidine derivatives are actively being investigated for these applications. researchgate.netmdpi.com The electron-withdrawing nature of the pyrimidine ring makes it a valuable component in designing molecules with intramolecular charge transfer (ICT) characteristics, which is crucial for many optoelectronic functions. mdpi.com

For instance, a study on a chromene-appended pyrimidone derivative highlighted its potential for photovoltaic applications, demonstrating how the chemical structure relates to charge transport properties. rsc.org Researchers have successfully developed green thermally activated delayed fluorescence (TADF) emitters for OLEDs by integrating an electron-donating unit with an electron-accepting pyrimidine moiety. researchgate.net These devices achieved a high external quantum efficiency of nearly 25%. researchgate.net

Furthermore, related heterocyclic systems are studied for their nonlinear optical (NLO) properties, which are essential for applications in photonics and telecommunications. acs.org While specific NLO data for this compound is not widely reported, the general class of π-conjugated heterocycles is a major focus of NLO research. mdpi.comacs.org The potential for tuning the electronic properties of the perimidinone scaffold through synthetic modification suggests that it is a promising framework for developing new NLO materials.

Compound ClassApplication AreaKey Findings
Pyrimidone DerivativePhotovoltaicsStructure-property relationships for charge transport were investigated. rsc.org
Pyrimidine EmittersOLEDsAchieved external quantum efficiency close to 25% with slow efficiency roll-off. researchgate.net
Pyrimidine DerivativesGeneral OpticsThe pyrimidine ring acts as an effective electron-attracting component in π-conjugated structures. mdpi.com

Utility as Components in Chemical Sensor Development

Chemical sensors rely on a receptor unit that selectively interacts with an analyte, producing a measurable signal. The benzo[e]perimidin-7-one structure possesses features that make it a strong candidate for a receptor in fluorescent sensors. The nitrogen atoms can act as binding sites for metal ions or other analytes, while the extended aromatic system provides a fluorescent signaling unit.

Research has shown that pyrimidine-based fluorescent organic nanoparticles (FONPs) can be used for the selective detection of the bacterium Pseudomonas aeruginosa. scilit.com The fluorescence intensity of the nanoparticles was enhanced in the presence of the bacteria, allowing for detection down to 46 Colony Forming Units (CFU). scilit.com Similarly, large heterocyclic molecules like porphyrins are widely exploited as sensing materials due to their ability to bind analytes and produce optical or electrochemical changes. semanticscholar.org The development of sensors based on pyrene, a polycyclic aromatic hydrocarbon, for detecting small gas molecules also highlights the suitability of aromatic structures for sensing applications. mdpi.com

The perimidinone framework, with its potential for tunable fluorescence and specific binding interactions, could be functionalized to create selective chemosensors for environmental monitoring, industrial process control, or biomedical diagnostics.

Role in Catalysis and Ligand Design

The nitrogen atoms within the this compound structure offer coordination sites for metals and can participate in catalytic processes, opening avenues for its use in both metal-catalyzed and organocatalytic reactions.

Investigation of Perimidinone-Based Ligands in Metal-Catalyzed Reactions

In metal-catalyzed reactions, ligands play a crucial role by binding to the metal center and modulating its reactivity, stability, and selectivity. Nitrogen-containing heterocycles are among the most important classes of ligands in modern catalysis. For example, terpyridine-based metal complexes are recognized as versatile and indispensable building blocks in catalysis and materials science. researchgate.netprinceton.edu These ligands can stabilize metal cations in various oxidation states and are effective catalysts for forming carbon-carbon bonds. researchgate.net

Similarly, pyrimidine-based Schiff base ligands have been used to cap gold and platinum nanoparticles, with the resulting materials showing catalytic and biological activity. The introduction of a pyridine (B92270) moiety into macrocyclic ligands has been shown to significantly affect the properties of the resulting metal complexes and their catalytic applications in stereoselective reactions. Given that the perimidinone structure contains a pyrimidine-like fragment, it is a promising candidate for development as a novel ligand. The this compound could be investigated as a ligand in reactions such as cross-coupling, hydrogenation, or oxidation, where the electronic properties and steric environment provided by the ligand are critical for catalytic performance.

Ligand/Complex TypeCatalytic ApplicationKey Feature
Terpyridine-Metal ComplexesC-C bond formation, various organic transformationsStabilizes metal cations in low oxidation states. researchgate.net
Pyridine-Containing MacrocyclesStereoselective synthesis, oxidation reactionsIncreased conformational rigidity and tunable synthesis.
Pyrimidine-based Schiff baseNanoparticle cappingForms stable complexes with gold and platinum.

Studies on Organocatalytic Applications of Perimidinone Frameworks

Organocatalysis, the use of small organic molecules as catalysts, has become a third pillar of asymmetric catalysis alongside metal catalysis and biocatalysis. A key mechanism in many organocatalytic reactions is hydrogen bonding, where the catalyst uses N-H or O-H groups to activate a substrate. nih.govrsc.org Bifunctional organocatalysts, which contain both a basic site (a Lewis base) and a hydrogen-bond donor site, are particularly effective.

The this compound framework possesses the essential features of a potential bifunctional organocatalyst. It contains a lactam-like N-H group and a carbonyl C=O group, which can act as both hydrogen-bond donors and acceptors. Additionally, the pyrimidine nitrogen atoms provide Lewis basic sites. This combination could allow the molecule to simultaneously activate both electrophilic and nucleophilic reactants in a reaction. For example, the N-H group could activate an electrophile (like an aldehyde or imine) via hydrogen bonding, while a basic nitrogen atom activates the nucleophile. This dual activation is a powerful strategy for achieving high efficiency and enantioselectivity in reactions like Michael additions or aldol (B89426) reactions. While the direct use of perimidinones as organocatalysts is an emerging area, their inherent structural motifs strongly suggest a high potential for future research and application in this field.

Advanced Structural Modifications for Tailored Chemical Properties

The core structure of this compound offers a versatile platform for structural modifications aimed at fine-tuning its chemical and biological properties. Research has demonstrated that the introduction of various functional groups at different positions on the perimidinone framework can significantly influence its characteristics.

The heteroaromatic ring system is susceptible to nucleophilic reactions, while the naphthalene (B1677914) component typically undergoes electrophilic substitution reactions such as halogenation and acylation. nih.gov This differential reactivity allows for selective modifications across the molecule. For instance, a study on 7H-benzo[e]perimidin-7-one derivatives revealed that the presence of heteroatoms or specific electron-donating and electron-withdrawing groups on the perimidinone core is a key determinant of their selectivity as inhibitors for monoamine oxidase (MAO) isoforms. nih.gov This highlights the potential to tailor the electronic properties of the molecule to achieve specific biological targets.

Further research has explored the synthesis of derivatives with substitutions at various positions. For example, 8,11-dihydroxy-6-[(aminoalkyl)amino]-7H-benzo[e]perimidin-7-ones have been synthesized and evaluated for their antitumor activities. nih.gov These modifications, particularly the introduction of aminoalkylamino side chains, were found to be crucial for their cytotoxic effects against cancer cell lines. nih.gov The synthesis of 2-octyloxy-7H-benzo[e]perimidin-7-one and 3-substituted 3H-benzo[e]perimidine-2,7-diones further illustrates the diverse synthetic possibilities for creating novel compounds with potentially unique properties. crossref.org

The following table summarizes some key structural modifications and their observed impact on the properties of the benzo[e]perimidin-7-one scaffold based on reported research findings.

Modification Position/TypeSubstituent ExampleObserved Effect on PropertiesReference
General FrameworkElectron-donating/withdrawing groups, heteroatomsInfluences selectivity for MAO-A or MAO-B isoforms nih.gov
Position 6(Aminoalkyl)amino chainsConfers cytotoxic activity against cancer cell lines nih.gov
Positions 8, 11Dihydroxy groupsContributes to antitumor properties nih.gov
Position 2Octyloxy groupDemonstrates the feasibility of introducing long-chain alkoxy groups crossref.org

These examples underscore the principle that targeted structural modifications are a powerful strategy for developing this compound derivatives with tailored chemical and biological profiles.

Future Research Perspectives in Complex Heterocyclic Synthesis

The synthesis of perimidines, including this compound, has evolved significantly, with numerous methods being developed to improve efficiency, selectivity, and environmental friendliness. nih.gov Future research in this area is poised to explore several promising directions.

One key area of focus is the development of novel catalytic systems. While various acid, metal, and even nanocatalysts have been employed for perimidine synthesis, the quest for more efficient, reusable, and environmentally benign catalysts continues. nih.gov For instance, the use of ytterbium(III) triflate has been shown to be effective for the synthesis of substituted perimidines at room temperature. nih.gov Future work could explore other rare-earth metal catalysts or novel organocatalysts to further expand the scope and applicability of these reactions.

Another promising avenue is the use of advanced synthetic technologies. Microwave irradiation, ultrasound, and grinding have already been shown to be effective in promoting perimidine synthesis. nih.gov Further exploration of these and other enabling technologies, such as flow chemistry, could lead to more rapid, scalable, and controlled synthetic processes. These technologies also offer the potential for the synthesis of complex perimidine derivatives that are difficult to access through traditional batch methods.

The development of one-pot, multicomponent reactions for the synthesis of highly functionalized benzo[e]perimidin-7-one derivatives is another important research direction. Such strategies would improve atom economy and reduce the number of synthetic steps, making the synthesis of complex molecules more efficient. The condensation of 1,8-naphthalenediamine with a variety of carbonyl compounds remains a cornerstone of perimidine synthesis, and future research could focus on expanding the range of suitable reaction partners to generate greater molecular diversity. nih.gov

Furthermore, there is a growing interest in the synthesis of perimidine-based materials with specific photophysical or electronic properties. nih.gov This could involve the incorporation of the this compound core into larger conjugated systems or polymers for applications in organic electronics, sensors, or as dyes. nih.gov

Integration of Advanced Computational Modeling with Experimental Organic Chemistry for Novel Discoveries

The synergy between computational modeling and experimental organic chemistry is becoming increasingly crucial for the discovery and development of novel molecules, including derivatives of this compound. Bio-computational modeling, for instance, utilizes computational techniques to simulate and predict biological processes and molecular interactions. nih.gov

Molecular docking simulations have already been successfully applied to understand the inhibition of MAO isoforms by 7H-benzo[e]perimidin-7-one derivatives. nih.gov These simulations provide valuable insights into the binding modes of these molecules within the active sites of the enzymes, helping to explain the observed selectivity and guiding the design of more potent and selective inhibitors. nih.gov Future research will likely see an expanded use of such techniques to predict the biological activity of novel this compound derivatives against a wider range of targets.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the electronic and structural properties of these molecules. This includes understanding the uneven charge distribution in perimidines, which is responsible for their chemical reactivity. nih.gov Such calculations can help chemists to predict the most likely sites for electrophilic or nucleophilic attack, thereby aiding in the design of synthetic routes to new derivatives.

Moreover, computational methods can be employed to predict the physicochemical properties of novel compounds, such as their solubility, lipophilicity, and oral bioavailability. nih.gov This in silico screening can help to prioritize which molecules to synthesize and test, saving significant time and resources in the drug discovery process.

Molecular dynamics (MD) simulations can provide detailed information on the dynamic behavior of this compound derivatives and their interactions with biological macromolecules, such as proteins or nucleic acids. nih.gov This can be particularly useful in understanding the mechanism of action of bioactive compounds and in designing molecules with improved target engagement.

The integration of these advanced computational models with experimental validation is a powerful paradigm for modern chemical research. By using computational tools to generate hypotheses and guide experimental design, researchers can accelerate the discovery of novel this compound derivatives with tailored properties for a wide range of applications.

Q & A

Q. What are the established synthetic routes for 2-Methyl-benzo[e]perimidin-7-one, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound typically involves cyclization reactions of substituted aromatic precursors. Key steps include:

  • Condensation reactions using acid catalysts (e.g., H₂SO₄ or polyphosphoric acid) under reflux conditions.
  • Methylation at the C2 position via nucleophilic substitution with methyl halides or via Friedel-Crafts alkylation.

Critical Parameters:

  • Temperature control (80–120°C) to avoid side reactions like over-oxidation.
  • Solvent selection (e.g., DMF or toluene) impacts reaction kinetics and product solubility.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .

Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?

Methodological Answer:

  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., SHELX programs for refinement ).
  • NMR Spectroscopy : ¹H/¹³C NMR identifies methyl group substitution (δ 2.3–2.5 ppm for CH₃) and aromatic proton environments.
  • UV-Vis Spectroscopy : Absorption maxima near 320–350 nm indicate π→π* transitions in the conjugated perimidine system .

Advanced Research Questions

Q. How do substituents at the C2 position (e.g., methyl vs. ethyl) affect the photochemical properties of benzo[e]perimidin-7-one derivatives?

Methodological Answer: Methyl substitution at C2 alters triplet-state dynamics and proton transfer rates. Key findings:

  • Triplet Energy (Eₜ) : Methyl groups reduce Eₜ by ~10 kJ/mol compared to unsubstituted analogs, as shown by transient absorption spectroscopy .
  • Proton Transfer Kinetics : Methyl derivatives exhibit faster proton transfer (k_H+ = 2.9–5 × 10⁶ s⁻¹) due to steric effects on hydrogen bonding .

Q. What computational strategies are effective for predicting the biological activity of this compound, particularly as a monoamine oxidase (MAO) inhibitor?

Methodological Answer:

  • Molecular Docking : Autodock Vina or Schrödinger Suite evaluates binding affinity to MAO-B active sites (PDB: 2V5Z). Methyl substitution enhances hydrophobic interactions with Leu164 and Tyr326 .
  • QSAR Models : Electron-withdrawing substituents at C2 correlate with improved IC₅₀ values (R² = 0.85 in murine models) .

Validation:

  • Cross-validate with in vitro MAO inhibition assays (e.g., spectrophotometric detection of kynuramine oxidation) .

Q. How do solvent polarity and oxygen content influence the stability of radical cations derived from this compound?

Methodological Answer:

  • Pulse Radiolysis Studies : In acetone, radical cations (λ_max = 380 nm) decay within 50 μs under O₂ saturation due to electron scavenging .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize radical ions via solvation, whereas protic solvents (e.g., methanol) accelerate recombination .

Implications:

  • Design redox-stable derivatives for optoelectronic applications by selecting low-polarity, deoxygenated solvents.

Q. What are the contradictions in reported biological activities of this compound derivatives, and how can they be resolved?

Methodological Answer: Discrepancies in antimicrobial vs. anticancer efficacy arise from:

  • Assay Variability : MIC values differ between broth microdilution (static) and time-kill assays (dynamic).
  • Cellular Uptake : Methyl derivatives show higher logP (2.1 vs. 1.5 for unsubstituted analogs), enhancing membrane permeability but reducing aqueous solubility .

Resolution Strategy:

  • Standardize protocols (CLSI guidelines) and quantify intracellular concentrations via LC-MS/MS .

Q. How can crystallographic data for this compound be refined to resolve ambiguities in hydrogen bonding networks?

Methodological Answer:

  • SHELXL Refinement : Use anisotropic displacement parameters for non-H atoms and DFT-optimized hydrogen positions .
  • Twinned Data Handling : Apply HKLF5 format in SHELXL to model twin domains (e.g., rotational twinning) .

Validation Metrics:

  • R-factor < 5% and Fo-Fc maps with no residual density > 0.3 eÅ⁻³ .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.